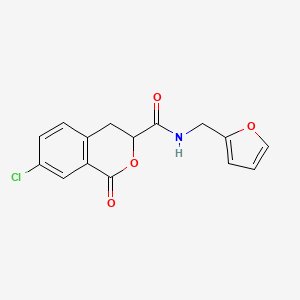

7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-chloro-N-(furan-2-ylmethyl)-1-oxoisochroman-3-carboxamide is a useful research compound. Its molecular formula is C15H12ClNO4 and its molecular weight is 305.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Furan Derivatives in Medicinal Chemistry

Furan derivatives have been explored for their therapeutic potential in treating various conditions. For example, furan-3-carboxamides exhibited significant in vitro antimicrobial activity against a panel of microorganisms, including yeast, filamentous fungi, bacteria, and alga, suggesting their potential as antimicrobial agents (Zanatta et al., 2007). Furthermore, furan-fused heterocycles, such as furopyranone, furopyrrolone, and thienopyrrolone derivatives, have been synthesized, showcasing the versatility of furan compounds in generating novel chemical structures with potential biological activities (Ergun et al., 2014).

Furan Compounds in Polymer and Material Science

In the field of materials science, furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been identified as sustainable alternatives to polyphthalamides, applicable in high-performance materials. This research underlines the importance of furan derivatives in developing environmentally friendly polymers with commercial potential (Jiang et al., 2015).

Furan Derivatives in Chemical Synthesis

The synthesis and reactivity of furan derivatives have been extensively studied, leading to the development of novel synthetic methods and compounds. For instance, the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives via ultrasound irradiation showcased an efficient and environmentally friendly method for preparing compounds with potential biological activities (Dige et al., 2019). Additionally, the selective oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid over spinel mixed metal oxide catalysts highlights the role of furan derivatives in green chemistry and sustainable chemical processes (Jain et al., 2015).

Mechanism of Action

Target of Action

Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to have antimicrobial activity .

Mode of Action

It’s worth noting that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to lead to the corresponding Schiff bases .

Biochemical Pathways

Similar compounds have been found to have antimicrobial activity, suggesting they may interact with biochemical pathways related to microbial growth and proliferation .

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of certain microbes .

Action Environment

It’s worth noting that the biological activity of similar compounds has been found to be influenced by the length of the carbon-chain linker and the electronic properties of the compounds .

Properties

IUPAC Name |

7-chloro-N-(furan-2-ylmethyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c16-10-4-3-9-6-13(21-15(19)12(9)7-10)14(18)17-8-11-2-1-5-20-11/h1-5,7,13H,6,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOBXIZPGZFYAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2505922.png)

![N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine](/img/structure/B2505924.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2505928.png)

![(5-Bromofuran-2-yl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505930.png)

![3-[(2E)-but-2-en-1-yl]-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505932.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505936.png)

![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2505937.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2505939.png)

![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)